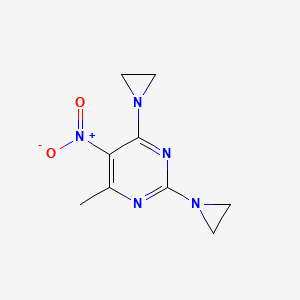
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine is a heterocyclic organic compound known for its unique chemical structure and potential applications in various fields. This compound contains two aziridine rings, a methyl group, and a nitro group attached to a pyrimidine ring, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine typically involves the reaction of 2,4-dichloro-6-methyl-5-nitropyrimidine with aziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the aziridine rings during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and controlled to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aziridine rings can be opened to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-bis(aziridin-1-yl)-6-methyl-5-aminopyrimidine.
Reduction: Formation of 2,4-diamino-6-methyl-5-nitropyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA alkylating agent, which can be useful in cancer research.
Medicine: Investigated for its cytotoxic properties against various cancer cell lines.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through the alkylation of DNA. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly useful in cancer treatment, where the compound can target rapidly dividing tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(aziridin-1-yl)-5-fluoropyrimidine
- 2,4-Bis(aziridin-1-yl)-6-chloro-1,3,5-triazine
- 2,4-Bis(aziridin-1-yl)-5-chloro-6-methoxypyrimidine
Uniqueness
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine is unique due to the presence of both aziridine rings and a nitro group on the pyrimidine ring.
Eigenschaften
CAS-Nummer |
4238-90-8 |
|---|---|
Molekularformel |
C9H11N5O2 |
Molekulargewicht |
221.22 g/mol |
IUPAC-Name |
2,4-bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine |
InChI |
InChI=1S/C9H11N5O2/c1-6-7(14(15)16)8(12-2-3-12)11-9(10-6)13-4-5-13/h2-5H2,1H3 |
InChI-Schlüssel |
QMFATHWBIVVHPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N2CC2)N3CC3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















